Sodium diethyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

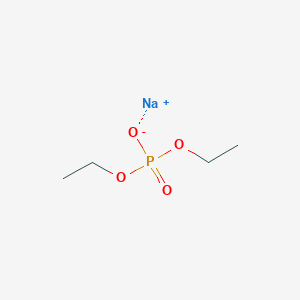

Structure

3D Structure of Parent

Properties

CAS No. |

2870-30-6 |

|---|---|

Molecular Formula |

C4H11NaO4P |

Molecular Weight |

177.09 g/mol |

IUPAC Name |

sodium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

HXWUTZZCDWPVAR-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])OCC.[Na+] |

Isomeric SMILES |

CCOP(=O)([O-])OCC.[Na+] |

Canonical SMILES |

CCOP(=O)(O)OCC.[Na] |

Other CAS No. |

2870-30-6 |

Related CAS |

598-02-7 (Parent) |

Synonyms |

Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Diethyl Phosphate (CAS 2870-30-6): Technical Profile & Analytical Applications

[1]

Executive Summary

Sodium Diethyl Phosphate (CAS 2870-30-6), often abbreviated as the sodium salt of DEP (Diethyl Phosphate), is a critical organophosphorus standard used primarily in toxicology, environmental biomonitoring, and pharmaceutical synthesis . As the stable salt form of the diethyl phosphate anion, it serves as the definitive reference material for quantifying exposure to diethyl-organophosphate pesticides (such as chlorpyrifos and parathion).

Beyond its analytical utility, this compound functions as a specialized phosphorylating reagent in organic synthesis and a prodrug moiety precursor in medicinal chemistry. This guide details the physicochemical properties, validated synthesis protocols, and the industry-standard LC-MS/MS workflow for its detection in biological matrices.

Physicochemical Characterization

This compound is an amphiphilic salt, exhibiting solubility in both aqueous and polar organic media. This dual solubility is critical for its extraction from complex biological matrices like urine or hair.

Table 1: Technical Specifications of this compound

| Property | Specification | Notes |

| CAS Number | 2870-30-6 | Specific to the Sodium salt form.[1][2] |

| IUPAC Name | This compound | Also: Phosphoric acid, diethyl ester, sodium salt.[2] |

| Molecular Formula | ||

| Molecular Weight | 176.08 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; often handled as an aqueous solution. |

| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane). |

| pKa (Conj. Acid) | ~1.35 (Diethyl phosphoric acid) | Strong acid character of the anion ensures full ionization at physiological pH. |

| Stability | Hydrolytically stable at neutral pH | Susceptible to hydrolysis in strong acids/bases at elevated temperatures. |

Synthesis & Manufacturing Protocols

Mechanistic Causality

The synthesis of this compound relies on the controlled nucleophilic substitution at the phosphorus center. While industrial routes often employ phosphorus oxychloride (

Laboratory-Scale Synthesis Protocol (Self-Validating)

Objective: Preparation of high-purity this compound from Triethyl Phosphate.

Reagents:

-

Triethyl Phosphate (TEP) [CAS 78-40-0]

-

Sodium Hydroxide (NaOH), 1.0 M aqueous solution

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 1 equivalent of Triethyl Phosphate.

-

Hydrolysis: Add 1.05 equivalents of 1.0 M NaOH dropwise at room temperature.

-

Reasoning: Slight excess base ensures complete conversion of the triester to the diester salt.

-

-

Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC or

NMR.-

Checkpoint: Disappearance of the TEP peak (~ -1 ppm) and appearance of the DEP peak (~ 0 ppm).

-

-

Workup: Evaporate the ethanol and water under reduced pressure (Rotavap).

-

Purification: Recrystallize the crude solid from an Ethanol/Acetone mixture to remove excess NaOH and potential mono-ester byproducts.

-

Drying: Dry under high vacuum over

to remove residual moisture (critical due to hygroscopicity).

Synthesis Workflow Visualization

Figure 1: Nucleophilic substitution pathway for the selective hydrolysis of Triethyl Phosphate to this compound.

Analytical Application: Biomonitoring of Organophosphates

The primary application of CAS 2870-30-6 in research is as a quantitative standard for assessing exposure to organophosphate (OP) pesticides. Compounds like Chlorpyrifos and Diazinon are metabolized in the human body into Dialkyl Phosphates (DAPs), specifically Diethyl Phosphate (DEP).[3][4]

The "Gold Standard" Workflow: LC-MS/MS Quantification

Researchers must use the sodium salt (CAS 2870-30-6) to prepare calibration curves because the free acid is unstable and difficult to weigh accurately.

Protocol: Extraction from Human Urine [4][5]

-

Sample Prep: Aliquot 1.0 mL of urine. Spike with isotopically labeled internal standard (

-DEP sodium salt). -

Lyophilization: Freeze-dry the sample to remove water (DAPs are water-soluble and hard to extract with organic solvents directly from aqueous phase).

-

Derivatization (Optional but Recommended):

-

Chemistry: Reaction with pentafluorobenzyl bromide (PFB-Br) or diazoalkanes.

-

Reasoning: Improves volatility for GC-MS or retention/ionization efficiency in LC-MS.

-

Alternative: Direct analysis via Ion-Pairing LC-MS/MS (using tributylammonium acetate).

-

-

Reconstitution: Dissolve residue in Acetonitrile:Water (1:1).

-

Instrument Parameters (LC-MS/MS):

-

Column: C18 Reverse Phase (or Anion Exchange).

-

Mobile Phase: A: 5mM Ammonium Acetate (pH 4.5); B: Acetonitrile.

-

Ionization: ESI Negative Mode (

ion at m/z 153). -

Transition: m/z 153

79 (

-

Biological Pathway & Detection Logic

Figure 2: Biological fate of organophosphates leading to DEP formation, validated using this compound standards.

Pharmaceutical & Synthetic Utility[6][7]

Prodrug Synthesis

This compound is utilized to introduce the diethyl phosphoryl moiety into drug candidates. Phosphate esters often improve the water solubility of lipophilic drugs or act as prodrugs that are cleaved by phosphatases in vivo to release the active parent drug.

Impurity Management

In the manufacturing of antiviral drugs like Foscarnet Sodium , diethyl phosphate derivatives can appear as process-related impurities. The sodium salt (CAS 2870-30-6) is used as a reference standard to validate analytical methods (like HPLC or Ion Chromatography) ensuring these impurities are below ICH thresholds (typically <0.15%).

Safety & Handling

-

Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Incompatibility: Strong oxidizing agents and strong acids (reverts to diethyl phosphoric acid).

References

-

Biomonitoring Methodology

- Title: Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Chemical Properties & Identifiers

- Title: Phosphoric acid, diethyl ester, sodium salt (1:1) - PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Analytical Standards Application

-

Metabolite Analysis (Urine)

- Title: Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosph

- Source: MDPI / ResearchG

-

URL:[Link]

- Synthesis Context (Industrial)

Sources

- 1. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]

- 2. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Diethyl Phosphate: Structure, Properties, and Applications

This guide provides a comprehensive overview of sodium diethyl phosphate, a key organophosphate compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and applications, with a focus on its relevance in the pharmaceutical sciences.

Molecular Identity and Structure

This compound, systematically named this compound, is the sodium salt of diethyl phosphoric acid. It is a dialkyl phosphate, a class of organic compounds characterized by a central phosphate group bonded to two alkyl groups.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound and its parent acid, diethyl phosphate, is presented in Table 1. While some data pertains directly to the sodium salt, other values are for the parent acid and serve as a close proxy, reflecting the properties of the diethyl phosphate anion.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Diethyl Phosphate Sodium Salt, Phosphoric acid diethyl ester sodium salt | [1][2][3] |

| CAS Number | 2870-30-6 | [1][2] |

| Molecular Formula | C₄H₁₀NaO₄P | [1][2] |

| Molecular Weight | 176.08 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 6 °C (for diethyl phosphate) | [4][5] |

| Boiling Point | 203 °C (for diethyl phosphate) | [4][5] |

| Density | 1.29 g/mL (for diethyl phosphate) | [4][5] |

| pKa of Diethyl Phosphate | 1.42 ± 0.50 | [4][6][7] |

| Solubility | Soluble in water, alcohol, ether, benzene, acetone. Insoluble in saturated saline. | [6][8] |

Structural Representation

The structure of this compound consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms and a sodium cation. Each of the single-bonded oxygen atoms is also bonded to an ethyl group.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques. The expected spectral data are detailed below, based on the known structure and data from analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling with the adjacent protons. Further coupling to the phosphorus atom may also be observed.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals for the methyl and methylene carbons of the ethyl groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment of the phosphorus nucleus. A ³¹P NMR spectrum for diethyl phosphate has been reported.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the P=O and P-O-C stretching vibrations. The absence of a broad O-H stretching band, present in the parent acid, is a key indicator of salt formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of ethyl groups or other neutral fragments.

Synthesis of this compound

This compound is typically prepared by the neutralization of diethyl phosphate with a sodium base. A general laboratory-scale synthesis protocol is outlined below.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

-

Preparation of Diethyl Phosphate: Diethyl phosphate can be synthesized by the reaction of phosphorus trichloride with ethanol to yield diethyl phosphite, followed by oxidation.[8][10]

-

Neutralization: Diethyl phosphate is dissolved in a suitable solvent, such as ethanol.

-

A solution of sodium hydroxide in water or ethanol is added dropwise to the diethyl phosphate solution with stirring, while monitoring the pH. The addition is continued until a neutral pH (approximately 7.5) is reached.[11]

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Applications in Research and Drug Development

Organophosphate compounds, including this compound, have found various applications in the chemical and pharmaceutical industries.

Chemical Synthesis

This compound can serve as a versatile reagent in organic synthesis. Its nucleophilic nature allows it to be used as a phosphorylating agent to introduce the diethyl phosphate moiety into other molecules. It is also used in the preparation of other organophosphorus compounds.

Pharmaceutical and Biomedical Applications

The phosphate group is a critical component of many biological molecules, and the introduction of a phosphate or phosphonate group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.

-

Prodrugs: The diethyl phosphate group can be used as a prodrug moiety to improve the solubility, stability, or bioavailability of a parent drug. The ester linkages are designed to be cleaved by enzymes in the body, releasing the active drug.

-

Enzyme Inhibition: Some organophosphate compounds are known to be inhibitors of various enzymes, and this compound can serve as a starting material for the synthesis of such inhibitors.

-

Cosmetics: It has been reported to be used in cosmetic compositions for treating keratin materials.[12]

Safety and Handling

While specific safety data for this compound is not extensively documented, the safety profile of its parent acid, diethyl phosphate, provides a strong indication of the necessary precautions. Diethyl phosphate is classified as corrosive and harmful.

Hazard Identification

-

Skin and Eye Contact: Causes skin irritation and serious eye damage.

-

Inhalation: May cause respiratory irritation.

-

Ingestion: Harmful if swallowed.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Spill Response: In case of a spill, avoid dust formation, and collect the material in a suitable container for disposal.

Conclusion

This compound is a valuable organophosphate compound with a well-defined structure and a range of potential applications, particularly in chemical synthesis and as a building block for pharmaceutical agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

-

ChemBK. (n.d.). Diethyl phosphate. Retrieved February 9, 2026, from [Link]

-

Yigyooly. (n.d.). China Sodium Diethyl Dithiophosphate Supplier, Manufacturer. Retrieved February 9, 2026, from [Link]

- Sell, R. L., & Person, E. C. (2012). Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry.

-

PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). Retrieved February 9, 2026, from [Link]

-

Wikipedia. (2023, December 1). Diethylphosphite. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Diethyl phosphate. Retrieved February 9, 2026, from [Link]

-

Georganics. (n.d.). Diethyl phosphate - general description and application. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Sodium diethyl phosphorodithioate. Retrieved February 9, 2026, from [Link]

- Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.

- Google Patents. (n.d.). CN102268033A - Production method of sodium O-ethyl phosphate.

-

SpectraBase. (n.d.). Diethyl dithiophosphate sodium salt solution - Optional[13C NMR] - Spectrum. Retrieved February 9, 2026, from [Link]

- Dyrssen, D., & Hay, L. D. (1962). The Liquid Distribution of Diethyl Phosphate (DEP). Acta Chemica Scandinavica, 16, 1275-1280.

-

Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved February 9, 2026, from [Link]

Sources

- 1. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. DIETHYL PHOSPHATE CAS#: 598-02-7 [m.chemicalbook.com]

- 5. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]

- 8. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 9. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 11. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]

- 12. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility Profiling and Phase Transfer Behaviors of Sodium Diethyl Phosphate (NaDEP)

Executive Summary

Sodium Diethyl Phosphate (NaDEP, CAS 2870-30-6) represents a critical class of organophosphate salts characterized by a distinct amphiphilic structure.[1] Unlike inorganic phosphates, NaDEP possesses two lipophilic ethyl chains and a hydrophilic ionic headgroup.[1] This guide provides a technical analysis of its solubility differentials between aqueous and organic phases, offering researchers a mechanistic understanding of solvation shells, self-validating measurement protocols, and purification strategies essential for drug development and metabolite analysis.[1]

Physicochemical Fundamentals: The Amphiphilic Conflict

To predict solubility, one must understand the competition within the NaDEP molecule. It is not merely a salt; it is an organic electrolyte .[1]

-

The Hydrophilic Head: The anionic phosphate group

complexed with sodium -

The Lipophilic Tails: The two ethyl groups

provide a hydrophobic domain.[1] While too short to form true micelles like long-chain surfactants, they sufficiently disrupt the hydrogen-bonding network of pure water, lowering the energy barrier for solvation in polar organic solvents.

Structural Solvation Mechanism

In water, the

Comparative Solubility Profile

The following data summarizes the relative solubility behavior of NaDEP. Note that unlike its conjugate acid (Diethyl Phosphate, liquid), the sodium salt is a solid at room temperature and exhibits strict ionic solubility rules.[1]

Table 1: Solubility Matrix of NaDEP

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Driver |

| Aqueous | Water ( | High (>500 mg/mL) | Ion-dipole hydration; Entropy-driven dissociation.[1] |

| Polar Protic | Methanol, Ethanol | Moderate - High | Amphiphilic compatibility; Solvation of both ethyl tails and ionic head.[1] |

| Polar Aprotic | DMSO, DMF | Good | High dielectric constant dissociates ion pair; Sulfoxide oxygens solvate |

| Polar Aprotic | Acetone, Acetonitrile | Low - Moderate | Insufficient solvation energy to overcome lattice energy; "Salting out" risk.[1] |

| Non-Polar | Hexane, Toluene | Negligible | Lack of charge stabilization; Ionic lattice energy dominates.[1] |

| Chlorinated | Dichloromethane (DCM) | Poor (as Salt) | Crucial Distinction:[1] The acid form (DEP) is highly soluble here; the salt is not.[1] |

Critical Insight: The solubility in organic solvents is highly temperature-dependent.[1] While sparingly soluble in cold acetone, NaDEP solubility increases significantly at reflux, allowing for recrystallization purification.[1]

Experimental Protocol: Gravimetric Solubility Determination with HPLC Validation

Objective: To determine the precise saturation point of NaDEP in a target solvent system while ensuring no degradation occurs during the process.

Phase 1: Saturation Equilibrium[1]

-

Preparation: In a temperature-controlled vessel, add excess NaDEP solid to 10 mL of the target solvent.

-

Equilibration: Stir at 200 RPM for 24 hours. Note: Vigorous vortexing is avoided to prevent the formation of supersaturated colloidal suspensions which falsify gravimetric results.

-

Temperature Control: Maintain temperature at

using a water jacket or heating block.

Phase 2: Sampling and Gravimetric Analysis

-

Filtration: Using a pre-warmed syringe filter (0.22

PTFE for organics, Nylon for water), filter the supernatant into a tared weighing vial.[1] -

Evaporation: Evaporate solvent under a nitrogen stream (to prevent oxidation/hydrolysis) at

. -

Desiccation: Dry the residue in a vacuum desiccator over

for 12 hours to remove bound solvent. -

Weighing: Measure the mass of the residue (

).[1]

Phase 3: Self-Validating HPLC Step (The "Trust" Factor)

Gravimetric methods fail if the solvent degrades the solute or extracts impurities.[1] Validate the residue:

-

Reconstitution: Dissolve the dried residue in Mobile Phase A.

-

Chromatography: Run on a C18 column (e.g., Agilent Zorbax) using an Ion-Pairing method (Buffer: 10mM Ammonium Acetate pH 5.5 / Methanol).[1]

-

Validation Logic: If the peak area matches a fresh standard of the calculated mass

, the solubility data is valid. If new peaks appear (e.g., monoethyl phosphate from hydrolysis), the solvent system is incompatible.[1]

Visualization: Solvation & Workflow

Diagram 1: The Solvation Shell Mechanism

This diagram illustrates the competitive interaction between the solvent and the amphiphilic zones of the molecule.

Caption: Differential solvation mechanics showing how solvent polarity targets specific regions of the NaDEP molecule.

Diagram 2: The "pH-Swing" Purification Workflow

Researchers often struggle to purify NaDEP from reaction mixtures.[1] This workflow utilizes the solubility difference between the salt and the acid forms.

Caption: Purification strategy leveraging the solubility switch between the lipophilic acid form and the hydrophilic salt form.

Applications in Drug Development & Synthesis

Prodrug Solubility Enhancement

NaDEP moieties are frequently used to enhance the solubility of lipophilic drugs (e.g., Fosphenytoin).[1] The diethyl phosphate group acts as a "solubilizing handle."[1]

-

Mechanism: The drug is phosphorylated.[1] In vivo, alkaline phosphatases cleave the phosphate, releasing the active lipophilic drug.

-

Relevance: Understanding NaDEP solubility in ethanol/water mixtures is crucial for formulating these prodrugs into injectable solutions.[1]

Biomarker Extraction (Pesticide Metabolites)

NaDEP is a specific metabolite of organophosphorus pesticides (e.g., Chlorpyrifos).[1]

-

Challenge: Extracting NaDEP from urine (high water content).

-

Solution: The "pH-Swing" method (Diagram 2) allows scientists to acidify the urine, extract the metabolite into DCM, and then derivatize it for GC-MS analysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23668382, Phosphoric acid, diethyl ester, sodium salt.[1] Retrieved from [Link]1]

-

Toy, A. D. F., & Walsh, E. N. (1987). Phosphorus Chemistry in Everyday Living.[1] American Chemical Society.[1] (Fundamental reference for organophosphate salt properties).

-

Thermo Scientific Chemicals. Diethyl Phosphate, 96% Physical Properties and Solubility Data. Retrieved from ]">https://www.fishersci.com[1]

-

BenchChem. Purification and Impurity Removal Protocols for Phosphonate Esters. Retrieved from ]">https://www.benchchem.com[1]

-

UFRN. Solubilities of Salts in Mixed Solvents: Thermodynamic Modeling. Retrieved from ]">https://nupeg.ufrn.br[1]

Sources

Comprehensive Characterization of Sodium Diethyl Phosphate: Thermodynamics, Stability, and Analytical Protocols

Executive Summary & Chemical Identity

Sodium Diethyl Phosphate (NaDEP) is the sodium salt of diethyl phosphoric acid, a critical metabolite in the degradation of organophosphorus pesticides (e.g., chlorpyrifos) and a functional motif in prodrug design. Unlike its parent triesters, the diester anion demonstrates significant hydrolytic stability under physiological conditions due to electrostatic repulsion of nucleophiles, making it a vital stable intermediate in environmental and biological monitoring.

This guide provides a technical deep-dive into the physicochemical properties, thermodynamic stability, and standardized experimental protocols for researchers handling NaDEP.[1]

Chemical Identification

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 2870-30-6 |

| Molecular Formula | |

| Molecular Weight | 176.08 g/mol |

| Structure | |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water; sparingly soluble in non-polar organic solvents.[1][2][3] |

Physicochemical & Thermodynamic Profile

Fundamental Properties

The thermodynamic behavior of NaDEP is governed by the stability of the phosphodiester bond. The anionic nature of the phosphate headgroup at neutral pH provides a kinetic barrier against hydrolysis, distinguishing it from reactive triesters.

| Parameter | Value / Characteristic | Context |

| pKa (Conjugate Acid) | ~1.42 (Predicted) | The acid (diethyl phosphoric acid) is strong; NaDEP exists as a fully dissociated anion in physiological pH (7.4).[1] |

| Melting Point | > 190°C (Decomposes) | High lattice energy typical of ionic phosphate salts.[1] |

| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent hydrolysis acceleration via moisture absorption.[1] |

| Partition Coefficient | LogP < 0 | Hydrophilic; remains in the aqueous phase during liquid-liquid extraction.[1] |

Thermodynamics of Hydrolysis

The hydrolysis of the diethyl phosphate anion is the primary degradation pathway.

-

Enthalpy (

): Exothermic. The cleavage of the ester bond releases energy, but the reaction is kinetically slow at neutral pH. -

Activation Energy (

): High (> 80 kJ/mol at neutral pH). The negative charge on the oxygen atoms repels incoming nucleophiles (like

Stability & Degradation Kinetics[1][4]

Hydrolysis Pathways

NaDEP degradation is pH-dependent.[1]

-

Acid-Catalyzed: Protonation of the bridging oxygen lowers the activation barrier, facilitating nucleophilic attack by water.

-

Base-Catalyzed: At high pH (>11),

concentration overcomes electrostatic repulsion, though slower than triester hydrolysis.[1] -

Neutral: Extremely slow; shelf-life in dry state exceeds 2 years.[1]

Visualization: Degradation Pathway

The following diagram illustrates the stepwise degradation of this compound into inorganic phosphate.

Caption: Stepwise hydrolytic degradation of this compound. The first step (k1) is the rate-limiting step in acidic environments.[1]

Experimental Protocols

Protocol A: Accelerated Stability Testing (Arrhenius Method)

Purpose: To determine the shelf-life and temperature sensitivity of NaDEP formulations.

Reagents:

-

NaDEP Reference Standard (>98% purity).

-

Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 4.0).

-

HPLC-grade water.[1]

Workflow:

-

Preparation: Dissolve NaDEP to a concentration of 1 mg/mL in selected buffers.

-

Incubation: Aliquot samples into sealed amber glass vials. Incubate at three temperatures:

, -

Sampling: Withdraw aliquots at T=0, 24h, 72h, 1 week, and 2 weeks.

-

Quenching: Immediately cool samples to

to halt reaction. -

Analysis: Quantify remaining NaDEP using the HPLC method (Protocol B).

-

Calculation: Plot

vs.

Protocol B: HPLC-MS/MS Quantification

Purpose: High-sensitivity detection of NaDEP in biological or environmental matrices.[1]

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 1.8 µm.[1] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (5% B), 1-5 min (5%

95% B), 5-7 min (95% B). -

Detection: Negative Electrospray Ionization (ESI-).[1] Monitor transition

(Loss of ethyl groups + phosphate core).

Visualization: Stability Testing Workflow

Caption: Workflow for accelerated stability testing to determine thermodynamic parameters.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 23668382, Phosphoric acid, diethyl ester, sodium salt.[1] Retrieved from [Link]

-

pKa & Acid Data: Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

- Hydrolysis Kinetics: Wolfenden, R. (2011). Benchmark reaction rates, the stability of biological molecules in water, and the evolution of catalytic power in enzymes. Annual Review of Biochemistry.

- Analytical Methods: Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites in Urine.

Sources

- 1. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]

- 2. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between sodium diethyl phosphate and sodium diethyl dithiophosphate

This guide provides an in-depth technical analysis comparing Sodium Diethyl Phosphate (Na-DEP) and Sodium Diethyl Dithiophosphate (Na-DEDTP) . It is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and mechanistic insights.[1]

Comparative Analysis of Structure, Synthesis, and Reactivity

Abstract

This guide delineates the critical divergence between this compound (Na-DEP) and Sodium Diethyl Dithiophosphate (Na-DEDTP). While sharing a diethyl phosphorus core, the substitution of oxygen with sulfur fundamentally alters their electronic density, nucleophilicity, and hydrolytic stability. Na-DEP serves primarily as a stable biological metabolite and analytical standard, whereas Na-DEDTP functions as a potent, soft-donor ligand in industrial metallurgy. This document details their molecular architecture, synthesis pathways, and authoritative identification protocols.[1]

Part 1: Molecular Architecture & Physicochemical Properties

The functional difference between these two compounds is governed by the Hard and Soft Acids and Bases (HSAB) theory.

Structural Comparison

-

Na-DEP (Oxygen-Based): The phosphorus atom is in a high oxidation state (V) bonded to four "hard" oxygen atoms. The negative charge is delocalized over the O-P-O triad, creating a hard, electrostatic anion.

-

Na-DEDTP (Sulfur-Based): The phosphorus is bonded to two ethoxy oxygens and two sulfur atoms. The

and

Physicochemical Data Table

| Property | This compound (Na-DEP) | Sodium Diethyl Dithiophosphate (Na-DEDTP) |

| Formula | ||

| CAS Registry | 2274-88-6 | 3338-24-7 |

| Molecular Weight | 176.08 g/mol | 208.21 g/mol |

| Appearance | White crystalline solid / hygroscopic powder | Yellow to dark brown liquid (commercial) or solid |

| Solubility | High in water (polar); Low in hydrocarbons | Moderate in water; High in organic solvents |

| pKa (Acid) | ~1.35 (Strong acid conjugate) | ~1.6 (Strong acid conjugate, but less stable) |

| Hydrolytic Stability | High (stable in neutral/alkaline aq.) | Low (hydrolyzes to release |

| Coordination Mode | Hard ligand (binds | Soft ligand (binds |

Structural Visualization (Graphviz)

The following diagram contrasts the bonding topology and charge distribution centers.

Caption: Structural divergence emphasizing the Hard (Oxygen) vs. Soft (Sulfur) character of the anionic core.

Part 2: Synthesis & Manufacturing Pathways

The synthesis routes differ radically due to the source of the phosphorus atom (

Sodium Diethyl Dithiophosphate (Na-DEDTP)

Mechanism: Nucleophilic attack of ethanol on Phosphorus Pentasulfide (

-

Formation of Acid:

-

Neutralization:

This compound (Na-DEP)

Mechanism: Alkaline hydrolysis of Diethyl Chlorophosphate (Diethyl Phosphorochloridate). Direct hydrolysis of Triethyl Phosphate is kinetically slow; the chlorophosphate route is preferred for laboratory precision.

-

Substitution:

Synthesis Flowchart

Caption: Divergent synthesis pathways. Note the H2S generation in the DEDTP pathway requiring safety scrubbers.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Na-DEP)

Objective: Produce high-purity Na-DEP for use as an analytical standard.

Reagents:

-

Diethyl chlorophosphate (97%+)

-

Sodium Hydroxide (1M aqueous solution)

-

Dichloromethane (DCM) for extraction of impurities.

Procedure:

-

Setup: Place 10 mmol of Diethyl chlorophosphate in a round-bottom flask cooled to 0°C in an ice bath.

-

Addition: Dropwise add 20 mmol of 1M NaOH. The reaction is exothermic; maintain temp < 10°C.

-

Reaction: Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.

-

Purification (Self-Validating Step):

-

Wash the aqueous solution with DCM (

) to remove unreacted organic chlorophosphate (which is DCM soluble). -

The aqueous layer contains the Na-DEP.

-

-

Isolation: Evaporate the aqueous layer under reduced pressure (lyophilization is preferred) to obtain the white solid salt.

-

Validation: Dissolve in

. Check

Protocol B: Analytical Distinction via NMR

Nuclear Magnetic Resonance is the definitive method to distinguish these compounds due to the "Heavy Atom Effect" of sulfur.

| Compound | Solvent | Multiplicity | |

| Na-DEP | -2.0 to +1.0 ppm | Quintet (if | |

| Na-DEDTP | +85.0 to +95.0 ppm | Singlet (Significant downfield shift) |

Causality: The replacement of Oxygen with Sulfur causes a massive downfield shift (deshielding) of nearly 90 ppm. This provides a binary "Yes/No" confirmation of identity.

Part 4: Applications & Toxicology

Industrial & Scientific Utility

-

Na-DEDTP (Mining): Used extensively as a collector in froth flotation. The sulfur atoms bind selectively to sulfide minerals (Galena, Chalcopyrite) rendering them hydrophobic. It is less selective against Pyrite than Xanthates but more stable.

-

Na-DEP (Biomedical): Used as a biomarker for organophosphate pesticide exposure. Organophosphates (like Chlorpyrifos) are metabolized in the liver to dialkyl phosphates (DAPs), including Na-DEP, which are excreted in urine.

Toxicology & Safety Profile

-

Na-DEP:

-

Toxicity:[2] Low acute toxicity relative to parent pesticides.

-

Handling: Standard lab PPE. Irritant to eyes/skin.

-

-

Na-DEDTP:

References

-

Structure & Spectroscopy

- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for shifts).

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. (2019). Royal Society of Chemistry.

-

Synthesis & Reactivity

-

Industrial Application

-

Critical Overview of Dithiophosphinates and Dithiophosphates. Camachem.

-

-

Toxicology

-

Diethyl dithiophosphoric acid Safety Data. Wikipedia/ECHA.

-

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 3. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Form and Hygroscopic Characterization of Sodium Diethyl Phosphate (NaDEP)

The following technical guide details the physical form, hygroscopic behavior, and characterization of Sodium Diethyl Phosphate (NaDEP).

Executive Summary

This compound (NaDEP, CAS: 2870-30-6) is a critical organophosphorus intermediate used in the synthesis of agrochemicals, as a degradation biomarker for organophosphate pesticides (e.g., parathion), and increasingly as a functional excipient in specialized cosmetic and pharmaceutical formulations.[1]

While chemically stable, NaDEP presents a significant physical challenge: extreme hygroscopicity . The salt exists as a crystalline solid in its anhydrous state but rapidly undergoes deliquescence upon exposure to ambient humidity. This guide provides a definitive protocol for the synthesis, purification, and rigorous physical characterization of NaDEP, with a specific focus on quantifying its water sorption kinetics to ensure data integrity in drug development and environmental analysis.

Chemical Identity & Physical Properties[1][2][3][4][5]

Before handling, it is imperative to distinguish the salt (NaDEP) from its conjugate acid (Diethyl Phosphate), as their physical states differ drastically.

| Property | This compound (NaDEP) | Diethyl Phosphate (Acid) |

| CAS Number | 2870-30-6 | 598-02-7 |

| Formula | ||

| Molecular Weight | 176.08 g/mol | 154.10 g/mol |

| Physical State | White to off-white crystalline solid | Colorless liquid / Low-melting solid |

| Melting Point | >200°C (Decomposes) | ~6.0°C |

| Solubility | High in Water, Ethanol, Methanol. Insoluble in Hexane/Ether. | Miscible with water and most organics.[1][2] |

| Hygroscopicity | Deliquescent (Absorbs moisture to form solution) | Hygroscopic |

Key Technical Insight: The high melting point of the salt (>200°C) compared to the acid (6°C) is driven by the strong ionic lattice energy between the sodium cation and the phosphate anion. However, this lattice is easily disrupted by water molecules, leading to rapid hydration.

Synthesis and Purification Protocol

To study the physical form accurately, one must synthesize high-purity, anhydrous material. Commercial samples often contain significant water content (up to 10-15% w/w) due to improper storage.

Protocol 1: Controlled Hydrolysis of Triethyl Phosphate

Objective: Synthesize anhydrous NaDEP with >98% purity.

Reagents:

-

Triethyl Phosphate (TEP) [CAS: 78-40-0]

-

Sodium Hydroxide (NaOH), 1.0 M aqueous solution

-

Ethanol (Absolute)

-

Diethyl Ether (for precipitation)[3]

Methodology:

-

Hydrolysis: Charge a reaction vessel with Triethyl Phosphate (1.0 equiv).

-

Addition: Add NaOH (1.0 M, 1.0 equiv) dropwise at ambient temperature. Note: Do not heat excessively (>60°C) to avoid hydrolysis of the second ethyl group, which would yield disodium monoethyl phosphate.

-

Reaction: Stir for 12–16 hours. Monitor by 31P NMR (TEP shift ~ -1 ppm; NaDEP shift ~ 0-1 ppm).

-

Concentration: Remove water and ethanol under reduced pressure (Rotovap) at 50°C to obtain a viscous residue.

-

Azeotropic Drying: Add anhydrous ethanol (50 mL) and re-evaporate to remove trace water. Repeat 3 times.

-

Crystallization: Dissolve the residue in a minimum volume of hot absolute ethanol. Allow to cool, then slowly add diethyl ether until turbidity is observed. Store at 4°C overnight.

-

Isolation: Filter the white crystalline plates under an inert atmosphere (N2 or Ar).

-

Drying: Dry in a vacuum oven at 60°C over

for 24 hours.

Figure 1: Synthetic pathway for this compound via partial hydrolysis.

Hygroscopicity & Deliquescence Characterization

The most critical attribute of NaDEP is its interaction with water vapor. It acts as a Type III isotherm material (J-shaped curve), characteristic of deliquescent salts.

Mechanism of Deliquescence

At a specific relative humidity (RH) known as the Critical Relative Humidity (CRH) or Deliquescence Point (

-

Below

: Surface adsorption (mass increase is slow). -

Above

: Phase transition from solid to saturated solution (mass increase is exponential).

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

Instrument: DVS Resolution or equivalent gravimetric sorption analyzer.

Procedure:

-

Sample Prep: Load ~10 mg of anhydrous NaDEP into the quartz pan.

-

Drying Cycle: Heat to 60°C at 0% RH for 120 minutes to establish dry mass (

). -

Sorption Scan: Ramp RH from 0% to 90% in 5% or 10% steps at 25°C.

-

Equilibrium Criterion: dm/dt < 0.002% per minute.

-

-

Desorption Scan: Ramp RH from 90% back to 0%.

-

Data Analysis: Plot Change in Mass (%) vs. Target RH.

Expected Results:

-

NaDEP typically exhibits a sharp mass uptake onset between 40% and 60% RH .

-

Hysteresis: Significant hysteresis will be observed between sorption and desorption due to the kinetic barrier of recrystallization from the solution phase.

Figure 2: Phase transitions of NaDEP during Dynamic Vapor Sorption (DVS) analysis.

Analytical Characterization Standards

To validate the physical form, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

31P NMR (D2O): This is the definitive identity test.

-

Shift:

+0.5 to +1.5 ppm (singlet). -

Impurity Check: Inorganic phosphate (

) appears at ~0 ppm but is pH dependent. Triethyl phosphate appears at ~-1 ppm.

-

-

1H NMR (D2O):

-

1.25 (t, 6H,

-

3.95 (dq, 4H,

-

1.25 (t, 6H,

Thermal Analysis (TGA/DSC)

-

TGA (Thermogravimetric Analysis):

-

Run from 25°C to 300°C at 10°C/min.

-

Event 1: Weight loss <100°C indicates surface water (hygroscopic moisture).

-

Event 2: Decomposition onset >200°C.

-

-

DSC (Differential Scanning Calorimetry):

-

Look for a sharp endotherm >200°C (Melting/Decomposition).

-

Note: If the peak is broad or shifted <150°C, the sample is hydrated.

-

Handling and Storage Recommendations

Due to the established deliquescent nature of NaDEP, standard laboratory storage is insufficient.

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Containment: The vial must be sealed inside a desiccator containing active desiccant (Silica Gel or

) or stored in a glovebox under Nitrogen/Argon. -

Weighing: Weighing must be performed rapidly. For precise analytical work (e.g., preparing standard solutions), weigh the difference by adding the solid to the solvent immediately, rather than weighing onto a weigh boat where it may absorb atmospheric water during the process.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 17323-83-0 / 2870-30-6).

-

National Institutes of Health (NIH) - PubChem. Phosphoric acid, diethyl ester, sodium salt (Compound Summary).

-

Canadian Journal of Chemistry. Preparation and Toxicity of Some Alkyl Thiopyrophosphates (Synthesis of this compound).

-

American Chemical Society (ACS). Catalytic Transesterification of Dialkyl Phosphates (Preparation of NaDEP).

-

Alfa Chemistry. this compound Physical Properties.

Sources

Methodological & Application

Application Note: Protocol for Using Sodium Diethyl Phosphate as a Ligand in Coordination Chemistry

Executive Summary & Strategic Rationale

Sodium diethyl phosphate (NaDEP) is a versatile, anionic phosphate diester ligand used to construct metal-organic frameworks (MOFs), luminescent lanthanide clusters, and bioactive transition metal complexes.[1] Unlike bulky phosphines or rigid carboxylates, NaDEP offers a unique flexibility-stability balance :

-

Bridging Capability: The

bite angle naturally favors bridging two metal centers ( -

Amphiphilicity: The ethyl groups provide solubility in polar organic solvents (ethanol, acetonitrile) while the anionic phosphate head coordinates hard metal ions (Ln³⁺, Fe³⁺, Zn²⁺).

-

Bio-Inorganic Relevance: It serves as a structural mimic for the phosphate backbone of DNA/RNA, making its complexes excellent models for hydrolytic metalloenzymes.

This guide provides a standardized, error-proof protocol for synthesizing, coordinating, and characterizing metal complexes using NaDEP.[1]

Ligand Preparation & Pre-treatment

While this compound is commercially available, high-purity coordination chemistry requires the removal of hydrolysis byproducts (monoethyl phosphate) and moisture.

Synthesis of High-Purity NaDEP (If commercial stock is degraded)

-

Principle: Controlled hydrolysis of triethyl phosphate or neutralization of diethyl chlorophosphate.[1]

-

Reaction:

[1]

Step-by-Step Protocol:

-

Dissolve Triethyl phosphate (1.0 eq) in ethanol.

-

Add Sodium Hydroxide (1.0 eq) as a 2M aqueous solution dropwise at 60°C.

-

Reflux for 4 hours.

-

Critical Purification: Recrystallize the residue from an Ethanol/Acetone (1:5) mixture. The sodium salt precipitates as white needles.

-

Dry in a vacuum oven at 50°C for 12 hours to remove lattice water (hygroscopic).

Core Experimental Protocols

Protocol A: Synthesis of Luminescent Lanthanide Ternary Complexes

Target: Discrete, soluble luminescent complexes (e.g., for bio-imaging probes).[1] Mechanism: The "Antenna Effect" requires an ancillary ligand (e.g., Phenanthroline) to absorb light and transfer energy to the Ln center, while NaDEP saturates the coordination sphere to prevent quenching by water oscillators.

Reagents:

Workflow:

-

Solution A: Dissolve 0.5 mmol

in 5 mL ethanol. -

Solution B: Dissolve 1.5 mmol NaDEP (3 eq) and 0.5 mmol phen (1 eq) in 10 mL ethanol.

-

Note: Mixing ligands first ensures competitive equilibrium is established before metal contact.[1]

-

-

Complexation: Add Solution A to Solution B dropwise under stirring at 50°C.

-

Incubation: Stir for 2 hours. A white or off-white precipitate may form initially; heating often redissolves it into a clear solution for discrete complexes.[1]

-

Isolation: Slowly evaporate to ~5 mL volume, then diffuse diethyl ether into the solution to grow crystals.

-

Yield: Filter and wash with cold ether.

Protocol B: Synthesis of Bridged Transition Metal Dimers (Cu/Zn)

Target: Bio-active dinuclear cores (mimicking metallohydrolases).[1]

Mechanism: NaDEP acts as a

Workflow:

-

Dissolve

(1.0 mmol) in Methanol (10 mL). -

Add NaDEP (2.0 mmol) dissolved in Methanol (5 mL).

-

Observation: Immediate color change (Blue

Green/Teal) indicates ligand exchange.[1] -

Crystallization: Layer the solution with Hexane. The lipophilic ethyl tails of NaDEP orient towards the hexane interface, facilitating crystallization.

Visualization of Coordination Logic

The following diagram illustrates the decision tree for ligand stoichiometry and the resulting structural outcomes.

Caption: Decision tree for synthesizing discrete vs. polymeric complexes using this compound.

Characterization & Data Interpretation

Spectroscopic Signatures

The coordination of NaDEP is best monitored via Infrared (IR) and

| Technique | Parameter | Free Ligand (NaDEP) | Metal Complex (Coord.)[1] | Interpretation |

| FT-IR | Red shift indicates coordination through Oxygen.[1] | |||

| FT-IR | Slight blue shift or splitting due to symmetry breaking.[1] | |||

| Upfield shift (shielding) upon binding electropositive metals.[1] | ||||

| Solubility | Polarity | Water/Ethanol | Lipophilic ethyl groups dominate surface properties after charge neutralization.[1] |

Coordination Modes

-

-Bridging (Most Common): The O-P-O group bridges two metals.[1] Identified by a single sharp

-

Chelating (

): Binds one metal.[1] Rare for simple phosphates due to the 4-membered ring strain but possible with large Ln ions.[1] -

Monodentate: Rare; usually implies incomplete reaction or steric crowding.[1]

Troubleshooting & Safety

Common Pitfalls

-

Hydrolysis: In acidic media, the ethyl ester groups can hydrolyze, releasing ethanol and forming monoethyl phosphate or phosphoric acid.

-

Precipitation: Binary Ln(DEP)3 complexes are often insoluble polymers.[1]

-

Solution: Always use an ancillary ligand (phen, bipy, terpy) to "cap" the coordination sphere if solubility is required.

-

Safety (MSDS Summary)

-

Diethyl Chlorophosphate (Precursor): HIGHLY TOXIC and corrosive.[1] Acetylcholinesterase inhibitor.[1] Handle in a fume hood with double gloves.[1]

-

Lanthanide Salts: Generally low toxicity but handle as heavy metal waste.[1]

References

-

Cotton, F. A., et al. (2000).[1] "Discrete and Polymeric Cobalt(II) and Zinc(II) Phosphates." Inorganic Chemistry. Link[1]

-

Bünzli, J.-C. G. (2010).[1] "Lanthanide Luminescence for Biomedical Analyses and Imaging."[1][4][5] Chemical Reviews. Link[1]

-

Platas-Iglesias, C., et al. (2005).[1] "Structure and Dynamics of Lanthanide Complexes with Phosphate Diesters." Dalton Transactions.[1] Link

-

Sigma-Aldrich. "this compound Product Sheet." Link

-

Sychrovsky, V., et al. (2019).[1] "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate." Physical Chemistry Chemical Physics. Link

Sources

Application Notes & Protocols: Sodium Diethyl Phosphate (SEDP) as a Flame Retardant Additive for Polymers

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of Sodium Diethyl Phosphate (SEDP) as a flame retardant additive for polymeric materials. With the increasing regulatory pressure to replace halogenated flame retardants, phosphorus-based compounds have emerged as highly effective and more environmentally benign alternatives. This guide details the dual-mode flame retardant mechanism of SEDP, provides step-by-step protocols for its incorporation into polymer matrices, and outlines standard methodologies for characterizing the fire performance and physico-mechanical properties of the resulting composites.

The Imperative for Advanced Flame Retardants

The utility of polymeric materials is ubiquitous, yet their inherent flammability presents significant safety challenges. Historically, halogenated compounds were the additives of choice for imparting fire resistance. However, their tendency to release toxic and corrosive gases during combustion has led to widespread restrictions. This has catalyzed the search for alternatives, with organophosphorus compounds gaining prominence due to their efficiency and favorable environmental profile.[1][2] Among these, this compound (SEDP) offers a compelling balance of performance and processability.

Unveiling the Mechanism of Action

The efficacy of SEDP stems from its ability to disrupt the combustion cycle in both the condensed (solid) and gas phases. A thorough understanding of these mechanisms is paramount for optimizing its application.

Condensed-Phase Action: The Char Barrier

The primary flame-retardant activity of SEDP occurs in the condensed phase. Upon exposure to the heat from an incipient fire, SEDP undergoes thermal decomposition, yielding phosphoric and polyphosphoric acids.[3][4] These acidic species act as powerful catalysts, accelerating the dehydration and cross-linking of the polymer backbone. This process fundamentally alters the degradation pathway of the polymer, favoring the formation of a thermally stable, insulating layer of carbonaceous char on the material's surface.[4][5]

This char layer serves multiple protective functions:

-

It acts as a physical barrier, insulating the underlying polymer from heat.

-

It reduces the mass transfer of flammable volatile degradation products (fuel) to the flame front.[3]

-

It limits the diffusion of oxygen from the air to the polymer.

Figure 1: Condensed-phase mechanism of SEDP promoting char formation.

Gas-Phase Action: Flame Quenching

Concurrently, a smaller fraction of phosphorus-containing species volatilizes from the decomposing material. These species, including the highly reactive PO• radical, enter the gas phase (the flame). Here, they act as radical scavengers, interrupting the self-sustaining chemical chain reactions of combustion.[4][5] They effectively quench high-energy radicals like H• and OH•, which are essential for flame propagation, thereby reducing the flame's intensity and temperature.[4]

Figure 2: Gas-phase radical scavenging mechanism of SEDP derivatives.

Experimental Protocols: From Compounding to Characterization

Protocol 1: Incorporation of SEDP via Melt Blending

Melt blending is a standard, scalable technique for incorporating additives into thermoplastic polymers.

Objective: To achieve a homogenous dispersion of SEDP within a polymer matrix.

Materials & Equipment:

-

Thermoplastic polymer pellets (e.g., Polypropylene, Polyamide), dried per supplier specifications.

-

This compound (powder form), dried at 80°C for 4 hours.

-

Twin-screw extruder with a suitable screw configuration for dispersive mixing.

-

Gravimetric feeders for polymer and additive.

-

Water bath for cooling the extruded strand.

-

Pelletizer.

-

Injection molder or compression press for specimen preparation.

Procedure:

-

Drying: Ensure both the polymer resin and SEDP powder are free of moisture to prevent hydrolytic degradation and processing defects.

-

Feeding: Set the extruder temperature profile appropriate for the host polymer. For example, a typical profile for polypropylene is 180-220°C from the feed zone to the die.

-

Compounding: Feed the polymer pellets into the main throat of the extruder using a gravimetric feeder. Downstream, feed the SEDP powder into the melt using a side-feeder. This ensures the additive is introduced into a molten polymer, improving dispersion and reducing dust.

-

Homogenization: Set the screw speed (e.g., 150-300 RPM) to provide sufficient shear for uniform mixing without causing excessive polymer degradation.

-

Extrusion & Pelletizing: The molten polymer strand exits the die, is cooled in a water bath, and is cut into pellets by a pelletizer.

-

Specimen Molding: Dry the compounded pellets and mold them into standard test specimens (e.g., bars for UL 94 and LOI, plaques for cone calorimetry) using injection molding or compression molding according to the relevant ASTM standards.

Protocol 2: Assessing Flame Retardancy

A multi-faceted approach is required to accurately characterize the fire performance of the SEDP-containing polymer.

3.2.1 Limiting Oxygen Index (LOI) This test determines the minimum oxygen concentration required to sustain candle-like combustion. A higher LOI value indicates better flame retardancy.

-

Procedure:

-

A vertically mounted specimen (typically 80-150 mm long, 10 mm wide, 4 mm thick) is placed in a glass chimney.[6]

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney.

-

The top of the specimen is ignited with a pilot flame.

-

The oxygen concentration is adjusted until the flame is self-extinguishing.

-

The LOI is the volume percentage of oxygen at this equilibrium.

-

3.2.2 UL 94 Vertical Burn Test This is a critical industry standard for classifying the flammability of plastics.[9][10]

-

Standard: UL 94.

-

Procedure:

-

A vertical specimen (125 mm x 13 mm) is subjected to two 10-second applications of a calibrated flame.

-

The afterflame time after each application (t1, t2), afterglow time, and whether flaming drips ignite a cotton patch below are recorded.

-

Materials are classified as V-0, V-1, or V-2 based on strict criteria. V-0 represents the highest level of flame retardancy.[10]

-

Table 1: UL 94 Vertical Burn Classification Criteria

| Criteria | V-0 | V-1 | V-2 |

| Total afterflame time (5 specimens) | ≤ 50 s | ≤ 250 s | ≤ 250 s |

| Individual afterflame time (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |

| Individual afterflame + afterglow | ≤ 30 s | ≤ 60 s | ≤ 60 s |

| Flaming drips ignite cotton | No | No | Yes |

| Burn to clamp | No | No | No |

3.2.3 Cone Calorimetry This is the most comprehensive bench-scale test, providing quantitative data on the heat release characteristics of a material.

-

Procedure:

-

A horizontal specimen (100 mm x 100 mm) is exposed to a specific radiant heat flux (e.g., 35 or 50 kW/m²).

-

The material is ignited by a spark, and the combustion gases are analyzed.

-

Key parameters are measured over time, including:

-

Heat Release Rate (HRR): The most critical parameter for fire hazard. A lower peak HRR (pHRR) is desirable.[14]

-

Total Heat Released (THR): The total energy output.

-

Time to Ignition (TTI): A longer TTI indicates better fire resistance.

-

Smoke Production: Measured as specific extinction area (SEA).

-

-

Protocol 3: Evaluating Material Integrity

The addition of SEDP can influence the polymer's inherent properties. These changes must be quantified.

3.3.1 Thermal Stability Analysis (TGA) TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[15]

-

Procedure:

-

A small sample (5-10 mg) is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (N₂ or air).

-

Analyze the resulting thermogram for:

-

Onset of Degradation (T_onset): The temperature at which weight loss begins. SEDP may slightly lower this temperature as it initiates early charring.[16]

-

Char Yield: The percentage of mass remaining at a high temperature (e.g., 700°C). A significant increase in char yield is a direct confirmation of the condensed-phase mechanism.

-

-

3.3.2 Mechanical Properties The incorporation of an additive can affect the mechanical performance of the polymer.[17]

-

Tensile Testing (ASTM D638): Measure tensile strength, Young's modulus, and elongation at break to understand the material's strength and ductility.

-

Impact Testing (ASTM D256): Use Izod or Charpy tests to determine the material's toughness and resistance to fracture.

Expected Results & Data Interpretation

The addition of SEDP is expected to significantly improve the flame retardancy of the host polymer. The following table provides a hypothetical but representative dataset for a polypropylene (PP) composite.

Table 2: Illustrative Performance of PP/SEDP Composites

| Property | Unit | Neat PP | PP + 15% SEDP | PP + 25% SEDP |

| Flammability | ||||

| LOI | % | 18 | 25 | 30 |

| UL 94 Rating (3.2 mm) | - | No Rating | V-2 | V-0 |

| Peak Heat Release Rate (50 kW/m²) | kW/m² | ~1500 | ~800 | ~450 |

| Thermal Stability (N₂) | ||||

| T_onset (5% weight loss) | °C | 390 | 375 | 365 |

| Char Yield at 700°C | % | < 1 | 12 | 22 |

| Mechanical Properties | ||||

| Tensile Strength | MPa | 34 | 30 | 27 |

| Young's Modulus | GPa | 1.5 | 1.7 | 1.8 |

| Notched Izod Impact | J/m | 45 | 38 | 32 |

Interpretation: The data illustrates a clear dose-dependent improvement in flame retardancy (higher LOI, V-0 rating, lower pHRR). This correlates with a significant increase in char yield, confirming the condensed-phase mechanism. The slight decrease in onset decomposition temperature is expected. A trade-off in some mechanical properties, such as a reduction in tensile strength and impact toughness, may be observed, which is typical when incorporating solid additives.

Conclusion

This compound is a highly effective flame retardant that operates through a combination of condensed-phase charring and gas-phase flame inhibition. Its incorporation via standard melt-blending techniques can elevate the fire safety of various polymers to meet stringent regulatory standards. While a reduction in some mechanical properties may occur, this can often be optimized by adjusting the loading level or by using compatibilizers. The protocols outlined in this guide provide a robust framework for the successful application and characterization of SEDP-based flame retardant polymer systems.

References

-

The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. (2024, November 1). Frontiers. Retrieved February 9, 2026, from [Link]

-

Preparation and Characterization of Superabsorbent Polymers Based on Sawdust. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Oxygen Index ASTM D2863. (n.d.). Intertek. Retrieved February 9, 2026, from [Link]

- Process for preparing flame retardant compositions. (2020, November 26). Google Patents.

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved February 9, 2026, from [Link]

-

Wang, Y., et al. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). Frontiers in Materials, 8. Retrieved February 9, 2026, from [Link]

-

Sodium-ion battery. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved February 9, 2026, from [Link]

-

The Effects of Phosphate Compounds on the Microstructure and Mechanical Properties of Fly Ash Geopolymer Mortars. (2024, November 8). MDPI. Retrieved February 9, 2026, from [Link]

-

Synthesis Characterization And Photopolymerization Of Novel Phosphonated Materials I. Introduction. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

-

ASTM E1354 | Cone Calorimeter Testing. (n.d.). VTEC Laboratories. Retrieved February 9, 2026, from [Link]

- Diethyl phosphinate fire retardation agent preparation method. (2013, September 25). Google Patents.

-

Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. (2017, July 11). MDPI. Retrieved February 9, 2026, from [Link]

-

LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. (2025, May 8). Qualitest. Retrieved February 9, 2026, from [Link]

-

Synthesis, Characterization and Application of O, O-diethyl Acrylamide Phosphate. (2025, December 5). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study. (2025, August 8). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. (2024, November 14). Qualitest. Retrieved February 9, 2026, from [Link]

-

Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides. (2023, December 4). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. (2022, October 9). Wewon Environmental Chambers Co., Ltd. Retrieved February 9, 2026, from [Link]

-

Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2025, October 10). YouTube. Retrieved February 9, 2026, from [Link]

-

Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). (2025, August 8). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Cone Calorimeter Testing as per ASTM E1354. (n.d.). Infinita Lab. Retrieved February 9, 2026, from [Link]

-

University of Texas Fire Research Group - UL 94 Flammability Test. (n.d.). UT Wikis. Retrieved February 9, 2026, from [Link]

-

Polymer Analysis and Characterization. (2024, December 17). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023, June 10). Periodica Polytechnica Chemical Engineering. Retrieved February 9, 2026, from [Link]

-

Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. (2023, July 13). Amade-Tech. Retrieved February 9, 2026, from [Link]

-

Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs. Retrieved February 9, 2026, from [Link]

-

Cone calorimeter tests of wood composites. (n.d.). Forest Products Laboratory. Retrieved February 9, 2026, from [Link]

-

Impact of structural relaxation on mechanical properties of amorphous polymers. (2020, July 20). PubMed. Retrieved February 9, 2026, from [Link]

-

ASTM E1354 - Cone Calorimeter Laboratory Testing. (n.d.). Capital Testing. Retrieved February 9, 2026, from [Link]

Sources

- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Degradation of Organophosphorus Flame Retardants | MDPI [mdpi.com]

- 3. specialchem.com [specialchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Oxygen Index ASTM D2863 [intertek.com]

- 7. specialchem.com [specialchem.com]

- 8. qualitest.ae [qualitest.ae]

- 9. boedeker.com [boedeker.com]

- 10. specialchem.com [specialchem.com]

- 11. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]

- 12. worldoftest.com [worldoftest.com]

- 13. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

- 17. Impact of structural relaxation on mechanical properties of amorphous polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Organophosphorus Compounds Using Sodium Diethyl Phosphate

[1]

Abstract

Sodium diethyl phosphate (NaDEP) is a specialized organophosphorus reagent primarily utilized for the introduction of the diethyl phosphoryl group

Reagent Profile & Mechanistic Insight

Chemical Identity[1][2][3]

-

CAS Number: 2870-30-6 (Common); 17323-83-0 (Sigma-Aldrich listing)

-

Formula:

-

Structure:

-

Physical State: White to off-white hygroscopic solid.

Mechanistic Causality: The Nucleophilic Oxygen

This compound functions as a hard nucleophile . The negative charge is delocalized over the terminal oxygens of the phosphate head group.

-

Reactivity: It reacts readily with "hard" electrophiles (alkyl halides, acyl chlorides) via an

or addition-elimination mechanism.[1] -

Selectivity: Unlike phosphite salts (which can react at Phosphorus to form P-C bonds), the phosphate anion almost exclusively reacts at Oxygen to form Phosphate Esters (P-O-C) .[1]

-

The Counter-Ion Effect: The sodium cation forms a tight ion pair with the phosphate anion, reducing reactivity in non-polar solvents. Successful protocols must disrupt this ion pair using polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysts (PTC).[1]

Strategic Decision Map (Graphviz)

Figure 1: Strategic decision map for substrate selection. Note that NaDEP is not suitable for direct coupling with aryl halides; the "reverse" strategy using phenols and chlorophosphates is required for those targets.

Protocol A: Synthesis of Phosphate Triesters (O-Alkylation)

Application: Synthesis of phosphate prodrugs to improve solubility of alcohol-derived drugs, or synthesis of functional organophosphorus materials.[1]

The Challenge: Solubility

NaDEP is a salt and is insoluble in DCM or Toluene.

-

Solution A (Homogeneous): Use DMF or NMP.[1]

-

Solution B (Heterogeneous): Use Toluene/Water with a Phase Transfer Catalyst (TBAI or 15-Crown-5).

Step-by-Step Protocol (Homogeneous Method)

Reagents:

-

Substrate: Benzyl bromide (or primary alkyl halide) (1.0 equiv)[1]

-

Reagent: this compound (1.2 equiv)[1]

-

Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)[1]

-

Catalyst: Sodium Iodide (0.1 equiv) - Optional Finkelstein activation for alkyl chlorides.[1]

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add this compound (1.2 equiv) to anhydrous DMF. Stir at room temperature until fully suspended/dissolved.

-

Note: The salt may not fully dissolve immediately; a fine suspension is acceptable.

-

-

Addition: Add the Alkyl Halide (1.0 equiv) dropwise via syringe.

-

Critical Step: If using an alkyl chloride, add 10 mol% NaI to generate the more reactive alkyl iodide in situ.[1]

-

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC or

NMR.[1]-

Endpoint: Disappearance of the starting halide.

-

-

Workup:

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).[1]

Data Validation:

- NMR: Product signal typically appears between -1 to +1 ppm (distinct from starting material).[1]

Protocol B: Synthesis of Acyl Phosphates (Mixed Anhydrides)

Application: Acyl phosphates are potent acylating agents and intermediates in biological mimetic studies.[1]

Mechanism

The phosphate oxygen attacks the carbonyl carbon of the acid chloride, displacing chloride. This reaction is rapid and exothermic.

Step-by-Step Protocol

Reagents:

-

Substrate: Benzoyl Chloride (1.0 equiv)[1]

-

Reagent: this compound (1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF[1]

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%) - Crucial for solubilizing the phosphate anion in DCM.[1]

Procedure:

-

Setup: Charge a flask with this compound (1.1 equiv) and TBAB (0.05 equiv).

-

Solvent: Add DCM (anhydrous). The salt will remain as a suspension.

-

Reaction: Cool the mixture to 0°C (ice bath).

-

Addition: Add the Acid Chloride (1.0 equiv) dropwise.

-

Observation: The reaction is exothermic.[6] Control the addition rate to maintain temperature < 5°C.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup:

-

Storage: Store at -20°C under Argon.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | "Tight" Ion Pair | Add 18-Crown-6 (1.0 equiv) or switch solvent to HMPA/DMSO to sequester |

| Product Hydrolysis | Wet Solvents | NaDEP is hygroscopic.[1] Dry the reagent under high vacuum at 50°C for 4h before use. |

| Incomplete Reaction (Alkyl Chlorides) | Poor Leaving Group | Add 0.5 equiv KI (Finkelstein conditions) or switch to Alkyl Bromide/Iodide. |

| Oily/Gummy Reagent | Hydration | The salt has absorbed water. Recrystallize from Ethanol or dry aggressively.[1] |

Experimental Workflow Diagram

Figure 2: Operational workflow for this compound protocols.

References

-

Phase Transfer Catalysis Protocol: Wang, M. L., & Lee, C. (2011).[1] Solid-liquid phase transfer catalysis coupled with mixed solvents... synthesis of phosphate from the sodium salt of diethyl phosphate. European Journal of Chemistry, 2(2), 199-204.[1]

-

General Organophosphorus Synthesis: Kosolapoff, G. M. (1950).[1] Organophosphorus Compounds. John Wiley & Sons. (Classic text establishing the nucleophilicity of phosphate salts).

-

Acyl Phosphate Synthesis (Mixed Anhydrides): McNulty, J., et al. (2011).[1] The Phosphate-Carboxylate Mixed-Anhydride Method: A Mild, Efficient Process for Ester and Amide Bond Construction. Tetrahedron Letters.

-

Reagent Data & Safety: Sigma-Aldrich. Product Specification: this compound (CAS 17323-83-0).[3]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. sodium O,O-diethyl dithiophosphate | 3338-24-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Nucleophilic Phosphorylation using Sodium Diethyl Phosphate

Abstract

Sodium diethyl phosphate (NaDEP) is a versatile nucleophilic reagent used primarily for the synthesis of phosphate triesters via

Introduction & Chemical Utility

This compound (CAS: 2870-30-6) acts as an ambident nucleophile but predominantly reacts at the oxygen atom under standard alkylation conditions, yielding phosphate esters (triesters). This distinguishes it from Michaelis-Arbuzov reagents (trialkyl phosphites) which form carbon-phosphorus (C-P) bonds.

Key Applications

-

Prodrug Synthesis: Masking hydroxyl or amine functionalities to improve lipophilicity and bioavailability (e.g., Fosphenytoin-like strategies).

-

Functional Materials: Synthesis of non-halogenated flame retardants and plasticizers.

-

Agrochemicals: Preparation of organophosphate scaffolds with reduced handling hazards compared to

routes.

Mechanistic Insight

The reaction proceeds via a classic

Critical Success Factors:

-

Leaving Group Ability:

. Iodides and bromides are preferred. -

Solvent Choice: The salt is water-soluble but poorly soluble in non-polar organics. This solubility gap necessitates either polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) .

Experimental Protocols

Protocol A: Green Synthesis via Phase Transfer Catalysis (Recommended)

Best for: Scalable synthesis, moisture-tolerant substrates, and avoiding high-boiling solvents like DMF.